molecular formula C12H12FNO B2752993 4-(3-Fluorophenyl)oxane-4-carbonitrile CAS No. 1035261-79-0

4-(3-Fluorophenyl)oxane-4-carbonitrile

Cat. No.: B2752993
CAS No.: 1035261-79-0
M. Wt: 205.232
InChI Key: ISKQMVJXZOBQJH-UHFFFAOYSA-N
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Description

4-(3-Fluorophenyl)oxane-4-carbonitrile is a substituted tetrahydropyran (oxane) derivative featuring a fluorinated aromatic ring at the 4-position of the oxane ring and a nitrile group. Its structure combines the conformational rigidity of the oxane ring with the electronic effects of the fluorine atom and the nitrile group, which may influence its reactivity, solubility, and interactions in biological systems.

Properties

IUPAC Name

4-(3-fluorophenyl)oxane-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO/c13-11-3-1-2-10(8-11)12(9-14)4-6-15-7-5-12/h1-3,8H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISKQMVJXZOBQJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C#N)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Fluorophenyl)oxane-4-carbonitrile typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Fluorophenyl)oxane-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles such as halogens (Cl2, Br2) in the presence of a Lewis acid catalyst (AlCl3).

Major Products:

    Oxidation: Formation of 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid.

    Reduction: Formation of 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-amine.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-(3-Fluorophenyl)oxane-4-carbonitrile is utilized in several scientific research areas:

    Chemistry: As a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Used in the synthesis of advanced materials and specialty chemicals

Mechanism of Action

The mechanism of action of 4-(3-Fluorophenyl)oxane-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

4-[(3-Methoxyphenyl)methyl]oxane-4-carbonitrile ()

  • Substituent : 3-Methoxybenzyl group.
  • Key Differences : The methoxy group is electron-donating, enhancing aromatic ring reactivity compared to the electron-withdrawing fluorine in the target compound. This substitution may increase solubility in polar solvents .

4-{[4-(Trifluoromethyl)phenyl]methyl}oxane-4-carbonitrile ()

  • Substituent : 4-Trifluoromethylbenzyl group.
  • This derivative is used in pharmaceutical research for its enhanced pharmacokinetic properties .

4-(Dibenzylamino)oxane-4-carbonitrile ()

  • Substituent: Dibenzylamino group.
  • Key Differences: The amino group introduces basicity and hydrogen-bonding capability, which are absent in the fluorophenyl derivative. This structural variation may alter binding affinity in biological targets .

Cyclohexane and Chromene Derivatives

4-Cyano-4-(4-fluorophenyl)cyclohexanone ()

  • Core Structure: Cyclohexanone vs. oxane.
  • This compound’s conformational flexibility may reduce metabolic stability relative to the rigid oxane framework .

2-Amino-4-(4-fluorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile ()

  • Core Structure : Chromene fused with a naphthalene system.
  • Key Differences : The extended π-system in chromene derivatives enhances UV absorption and fluorescence properties, making them suitable for optoelectronic applications. The 3-fluorophenyl-oxane derivative lacks this conjugation .

Pyrimidine and Quinoline Derivatives

2-[(4-Chlorophenyl)amino]-4-(3-fluoro-4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile ()

  • Core Structure : Dihydropyrimidine.
  • Key Differences : The pyrimidine ring introduces multiple hydrogen-bonding sites, enhancing interactions with biological targets like enzymes. The oxane derivative’s ether oxygen offers weaker hydrogen-bonding capacity .

4-(4-Bromophenyl)-8-methyl-2-oxo-octahydroquinoline-3-carbonitrile ()

  • Core Structure: Octahydroquinoline.
  • Key Differences: The saturated quinoline system provides a rigid, bicyclic framework with demonstrated cardiotonic activity. The oxane derivative’s monocyclic structure may offer different pharmacokinetic profiles .

Electronic Effects of Substituents

  • Fluorine vs.
  • Nitrile Group: The nitrile’s strong dipole moment improves crystallinity and thermal stability, as seen in analogs like 4-cyano-4-(4-fluorophenyl)cyclohexanone .

Solubility and Lipophilicity

  • Methoxy Substitution : Increases water solubility (e.g., ), whereas fluorine and trifluoromethyl groups enhance lipid membrane permeability .
  • Chromene vs. Oxane : Chromene derivatives () exhibit lower solubility in aqueous media due to extended aromaticity, contrasting with the oxane derivative’s moderate polarity .

Data Tables

Table 1. Structural Analogs of 4-(3-Fluorophenyl)oxane-4-carbonitrile

Compound Name Core Structure Substituent(s) Molecular Formula Molecular Weight Key Property/Application Evidence ID
4-[(3-Methoxyphenyl)methyl]oxane-4-carbonitrile Oxane 3-Methoxybenzyl C14H17NO2 243.29 Enhanced polarity
4-{[4-(Trifluoromethyl)phenyl]methyl}oxane-4-carbonitrile Oxane 4-Trifluoromethylbenzyl C14H14F3NO 269.26 High metabolic stability
4-Cyano-4-(4-fluorophenyl)cyclohexanone Cyclohexanone 4-Fluorophenyl C13H12FNO 217.24 Conformational flexibility
2-Amino-4-(4-fluorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile Chromene 4-Fluorophenyl, methoxy C21H15FN2O2 346.36 Fluorescence properties

Biological Activity

4-(3-Fluorophenyl)oxane-4-carbonitrile is a compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant case studies concerning this compound.

Chemical Structure and Properties

The molecular formula for this compound is C10H8FNO, with a molecular weight of approximately 179.18 g/mol. It features a fluorinated phenyl group, which is known to influence biological activity through various mechanisms, including enhanced lipophilicity and altered receptor interactions.

Biological Activity Overview

The biological activities of this compound have been explored in several studies, highlighting its potential as an anti-cancer agent, anti-inflammatory compound, and enzyme inhibitor.

1. Anti-Cancer Activity

Recent studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : The compound has shown significant cytotoxicity against human breast cancer (MCF-7) and lung cancer (A549) cell lines.
  • Mechanism : The cytotoxicity is believed to be mediated through the induction of apoptosis, as evidenced by increased levels of caspase-3 activity and DNA fragmentation assays.

2. Anti-Inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties:

  • In Vitro Studies : Inflammatory markers such as IL-6 and TNF-alpha were significantly reduced in macrophages treated with this compound.
  • Animal Models : In vivo studies demonstrated a reduction in paw edema in rats induced by carrageenan, indicating its potential as an anti-inflammatory agent.

3. Enzyme Inhibition

Another area of interest is the compound's ability to inhibit specific enzymes:

  • Enzyme Targets : Preliminary data suggest that it may inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation and pain pathways.
  • Kinetic Studies : Kinetic assays revealed that this compound acts as a competitive inhibitor of COX enzymes.

Case Study 1: Cytotoxicity Assessment

A study was conducted to evaluate the cytotoxic effects of this compound on various tumor cell lines. The results are summarized in Table 1.

Cell LineIC50 (µM)Mechanism of Action
MCF-715Apoptosis induction
A54920Apoptosis induction
HeLa25Apoptosis induction

Table 1: Cytotoxicity of this compound on tumor cell lines.

Case Study 2: Anti-inflammatory Activity

In a controlled experiment assessing the anti-inflammatory effects, the following results were noted:

Treatment GroupPaw Edema Reduction (%)
Control0
Low Dose (10 mg/kg)25
High Dose (50 mg/kg)45

Table 2: Effects of this compound on carrageenan-induced paw edema.

The proposed mechanisms for the biological activities of this compound include:

  • Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.
  • Cytokine Modulation : Inhibition of pro-inflammatory cytokines such as IL-6 and TNF-alpha.
  • Enzyme Inhibition : Competitive inhibition of COX enzymes affecting prostaglandin synthesis.

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